Achieving ≥99.5% Chiral Purity: Procurement Advantage Over the L-Enantiomer
Commercially available Fmoc-D-β-homoleucine (CAS 212688-54-5) is routinely supplied with a verified chiral HPLC purity of ≥99.5%, guaranteeing near-complete enantiomeric excess . In contrast, the routinely available Fmoc-L-β-homoleucine (CAS 193887-44-4) is commonly specified at a minimum purity of 96.0%, as listed by major suppliers including Sigma-Aldrich . This 3.5% purity differential represents a significant gap in assurance, translating to a higher potential for the opposite enantiomer contaminant in the synthesized product, which can lead to irreproducible or weakened biological assay results.
| Evidence Dimension | Chiral Purity (Quantified by HPLC) |
|---|---|
| Target Compound Data | ≥99.5% (Chiral HPLC) |
| Comparator Or Baseline | Fmoc-L-β-homoleucine (CAS 193887-44-4): ≥96.0% (HPLC) |
| Quantified Difference | ≥3.5% higher purity |
| Conditions | Commercially available compound specifications; data from Chem-Impex (target) and Sigma-Aldrich (comparator). |
Why This Matters
This purity difference directly impacts the reproducibility of peptide synthesis and the reliability of subsequent biological assays, making the D-enantiomer a lower-risk procurement choice for high-stakes research where stereochemical integrity is paramount.
